3-fluoro-N-(pyridin-2-ylmethyl)aniline
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Overview
Description
3-fluoro-N-(pyridin-2-ylmethyl)aniline is an organic compound with the molecular formula C12H11FN2 and a molecular weight of 202.23 g/mol . This compound is characterized by the presence of a fluorine atom at the third position of the aniline ring and a pyridin-2-ylmethyl group attached to the nitrogen atom of the aniline . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(pyridin-2-ylmethyl)aniline typically involves the reaction of 3-fluoroaniline with pyridin-2-ylmethyl chloride under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction . The product is then purified using techniques such as distillation, crystallization, or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-(pyridin-2-ylmethyl)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction Reactions: The nitro derivatives can be reduced back to the amine form.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are employed.
Major Products Formed
Substitution Reactions: Products include halogenated derivatives.
Oxidation Reactions: Products include nitro or nitroso derivatives.
Reduction Reactions: Products include the original amine or other reduced forms.
Scientific Research Applications
3-fluoro-N-(pyridin-2-ylmethyl)aniline is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and protein-ligand binding.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(pyridin-2-ylmethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors . The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets by forming strong hydrogen bonds and electrostatic interactions . This results in the modulation of biological pathways and the exertion of its effects .
Comparison with Similar Compounds
Similar Compounds
3-fluoroaniline: Lacks the pyridin-2-ylmethyl group, making it less versatile in certain applications.
N-(pyridin-2-ylmethyl)aniline: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
Uniqueness
3-fluoro-N-(pyridin-2-ylmethyl)aniline is unique due to the presence of both the fluorine atom and the pyridin-2-ylmethyl group, which confer distinct chemical and biological properties . This combination enhances its utility in various research and industrial applications compared to its similar counterparts .
Properties
Molecular Formula |
C12H11FN2 |
---|---|
Molecular Weight |
202.23 g/mol |
IUPAC Name |
3-fluoro-N-(pyridin-2-ylmethyl)aniline |
InChI |
InChI=1S/C12H11FN2/c13-10-4-3-6-11(8-10)15-9-12-5-1-2-7-14-12/h1-8,15H,9H2 |
InChI Key |
NKNFHAJBGVXRTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CNC2=CC(=CC=C2)F |
Origin of Product |
United States |
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